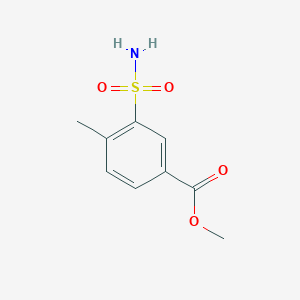

![molecular formula C23H25N5O2S B2860628 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1170884-81-7](/img/structure/B2860628.png)

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide”, similar compounds have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound is part of a class of molecules explored for their potential in medical applications due to their structural and functional diversity. For example, derivatives of the thiazolidinone and piperazine families, like the one mentioned, have been synthesized and evaluated for cardiotonic activities. These compounds exhibit significant biological activities, such as positive inotropic effects in animal models, demonstrating their potential utility in treating cardiovascular diseases (H. Nate et al., 1987).

Similarly, the synthesis of new amides in the N-methylpiperazine series, including those with structural similarities to the specified compound, highlights the ongoing interest in these molecules for their pharmaceutical properties. These efforts contribute to the discovery of new therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs (E. Koroleva et al., 2011).

Antimicrobial and Anticancer Applications

The structural framework of the compound, incorporating elements like thiazolidinone, piperazine, and benzothiazole, is frequently utilized in synthesizing agents with antimicrobial and anticancer activities. Research has produced compounds with significant efficacy against various bacterial and fungal strains, highlighting the potential of such molecules in addressing resistance issues and developing new therapeutic strategies (Divyesh Patel et al., 2012).

In the field of oncology, derivatives featuring similar structural motifs have been investigated for their efficacy in inhibiting cancer cell growth. The exploration of these compounds in cancer research underscores their potential utility in designing novel anticancer therapies, providing a foundation for future drug development efforts (T. Penning et al., 2010).

Chemical Synthesis and Optimization

- The synthetic routes to create compounds like N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and their analogs involve complex chemical processes, including cyclization, alkylation, and condensation reactions. These methodologies are crucial for the production of high-purity compounds required for biological testing and therapeutic applications. Advances in synthesis techniques contribute to the efficiency and scalability of producing these compounds, which is essential for their potential transition from the laboratory to clinical use (Xiang-Yang Qian et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage and replication stress .

Mode of Action

The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site . This interaction inhibits the kinase activity of Chk1, leading to disruption of cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The inhibition of Chk1 affects several biochemical pathways. Primarily, it disrupts the DNA damage response pathway, leading to accumulation of DNA damage and genomic instability . This can result in cell cycle arrest, apoptosis, or senescence, depending on the extent of DNA damage and the cellular context .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve disruption of cell cycle progression and DNA repair mechanisms . This can lead to cell death or senescence, thereby potentially limiting the proliferation of cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-26-9-11-27(12-10-26)23-25-19-8-7-17(14-20(19)31-23)24-22(30)16-13-21(29)28(15-16)18-5-3-2-4-6-18/h2-8,14,16H,9-13,15H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHPNBHPNIGAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)

![1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2860548.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)

![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)

![N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2860557.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)